3-Bromoquinoline-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromoquinoline-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-8-4-9-7(6-13)2-1-3-10(9)12-5-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXMFXWNVBPPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of 3 Bromoquinoline 5 Carbaldehyde
Reactivity of the Aldehyde Carbonyl Group
The aldehyde group in 3-Bromoquinoline-5-carbaldehyde is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. libretexts.orglibretexts.orgbyjus.com This inherent reactivity allows the compound to participate in a variety of addition and condensation reactions, as well as oxidation and reduction processes.
Nucleophilic Addition Reactions
Nucleophilic addition is the most fundamental reaction of aldehydes. libretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgbyjus.com This intermediate can then be protonated to yield an alcohol or undergo subsequent elimination to form a new double bond. pressbooks.pub Aldehydes are generally more reactive in these additions than ketones due to reduced steric hindrance and greater polarization of the carbonyl group. libretexts.orgpressbooks.pub
The aldehyde functionality of this compound is a valuable handle for constructing new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.
Aldol (B89426) and Knoevenagel Condensations: As an aldehyde lacking α-hydrogens, this compound cannot self-condense in an Aldol reaction. However, it can act as the electrophilic partner in a crossed or Claisen-Schmidt aldol condensation with an enolizable ketone or aldehyde. masterorganicchemistry.com More commonly, it is a suitable substrate for the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the condensation with a compound possessing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, or cyanoacetic acid), typically catalyzed by a weak base like piperidine. wikipedia.orgyoutube.com The reaction proceeds via nucleophilic addition to the aldehyde followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com The Doebner modification utilizes pyridine (B92270) as a solvent and often involves a carboxylic acid as one of the activating groups, leading to condensation with concomitant decarboxylation. wikipedia.orgorganic-chemistry.org
Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. wikipedia.org It involves the reaction of this compound with a phosphonium (B103445) ylide (a Wittig reagent), which is typically generated in situ by treating a phosphonium salt with a strong base. organic-chemistry.orgcommonorganicchemistry.com The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to yield the alkene and a stable triphenylphosphine (B44618) oxide byproduct. wikipedia.orgmasterorganicchemistry.com The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the substituents on the ylide. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: A significant modification of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic than a corresponding Wittig ylide. wikipedia.orgconicet.gov.ar These carbanions react readily with aldehydes like this compound to produce alkenes. alfa-chemistry.com A key advantage of the HWE reaction is that it predominantly forms the thermodynamically more stable (E)-alkene. wikipedia.orgnrochemistry.com The water-soluble phosphate (B84403) byproduct is also more easily removed than the triphenylphosphine oxide from the Wittig reaction, simplifying purification. wikipedia.orgalfa-chemistry.com
Table 1: Representative Carbon-Carbon Bond Forming Reactions
| Reaction Name | Typical Reagents | Product Type | Key Features |
|---|---|---|---|
| Knoevenagel Condensation | Active methylene compound (e.g., Malononitrile (B47326), Ethyl cyanoacetate), Base (e.g., Piperidine) | α,β-Unsaturated compound | Condensation followed by dehydration. wikipedia.orgsigmaaldrich.com |
| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CHR) | Alkene | Converts C=O to C=C; stereochemistry depends on ylide stability. wikipedia.org |
| Horner-Wadsworth-Emmons | Phosphonate carbanion (e.g., (EtO)₂P(O)CH₂R), Base (e.g., NaH) | (E)-Alkene | Generally provides excellent (E)-stereoselectivity. wikipedia.orgnrochemistry.com |
The reaction of this compound with primary amines and their derivatives is a fundamental process for forming carbon-nitrogen double bonds.
Imine Formation: Primary amines react with aldehydes to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org The reaction is typically acid-catalyzed and proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group and elimination of a water molecule yields the C=N bond of the imine. libretexts.orglibretexts.org The optimal pH for this reaction is mildly acidic (around 4-5) to facilitate both nucleophilic attack and dehydration. libretexts.org
Oxime and Hydrazone Formation: In a similar fashion, this compound can react with hydroxylamine (B1172632) (H₂NOH) to form an oxime, and with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) to form hydrazones. researchgate.net These reactions follow the same general mechanism as imine formation. libretexts.org The synthesis of hydrazide-hydrazone derivatives from related quinoline (B57606) precursors has been reported, highlighting the utility of this reaction for creating complex molecules with potential biological activity. researchgate.net Hydrazones derived from aldehydes are also valuable synthetic intermediates that can be further elaborated. nih.gov
Table 2: Carbon-Nitrogen Bond Forming Reactions
| Reagent | Product Class | General Structure |
|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Quinoline-CH=N-R |
| Hydroxylamine (H₂N-OH) | Oxime | Quinoline-CH=N-OH |
| Hydrazine (H₂N-NH₂) | Hydrazone | Quinoline-CH=N-NH₂ |
| Substituted Hydrazine (H₂N-NHR) | Substituted Hydrazone | Quinoline-CH=N-NHR |
The aldehyde group is readily reduced to afford either a primary alcohol or a primary amine, depending on the chosen reagents and reaction pathway.
Reduction to Primary Alcohols: The carbonyl group of this compound can be easily reduced to a primary alcohol, (3-bromoquinolin-5-yl)methanol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. NaBH₄ is a milder, more selective reagent often preferred for its compatibility with a wider range of functional groups.
Reductive Amination: To form an amine, a two-step, one-pot process known as reductive amination is employed. acsgcipr.org This method involves the initial reaction of the aldehyde with an amine to form an imine (or iminium ion) in situ, which is then reduced without being isolated. acsgcipr.orgmasterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the protonated imine in the presence of the starting aldehyde. masterorganicchemistry.com This versatile reaction allows for the synthesis of primary, secondary, and tertiary amines. rsc.org
Oxidation Reactions to Carboxylic Acids and Derivatives
The aldehyde group is highly susceptible to oxidation and can be readily converted into the corresponding carboxylic acid, 3-bromoquinoline-5-carboxylic acid. libretexts.org This transformation is a common synthetic step. A variety of oxidizing agents can accomplish this, including strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid). libretexts.orgchemistrysteps.com Milder, more selective reagents such as Tollens' reagent (an ammoniacal solution of silver nitrate) can also be used, which is a classic test to distinguish aldehydes from ketones. libretexts.org The oxidation proceeds via a gem-diol intermediate, formed by the addition of water to the aldehyde, which is then oxidized to the carboxylic acid. libretexts.org
Rearrangement Reactions Involving the Aldehyde Moiety
While aldehydes can participate in various molecular rearrangements, such as the Cannizzaro reaction (for non-enolizable aldehydes under strong basic conditions) or specific gold-catalyzed transformations, there is a lack of specific studies in the surveyed chemical literature detailing rearrangement reactions that directly involve the aldehyde moiety of this compound. nih.gov Reactions like the benzilic acid rearrangement are specific to 1,2-diketones, and the Wolff rearrangement involves α-diazoketones, which are not directly applicable to the starting aldehyde itself. libretexts.org
Transformations Involving the Bromo Substituent
The bromine atom at the 3-position of the quinoline ring is a key functional group that enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are crucial for the synthesis of more complex molecular architectures.
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. This compound is a suitable substrate for these reactions, allowing for the introduction of various substituents at the C-3 position.
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a widely used transformation. organic-chemistry.orgnih.govrsc.org For this compound, this reaction would involve coupling with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base to yield 3-aryl- or 3-vinylquinoline-5-carbaldehydes. The general mechanism involves the oxidative addition of the bromoquinoline to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. nih.gov
The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgnih.gov This reaction would enable the synthesis of 3-alkynylquinoline-5-carbaldehydes from this compound. The reaction is valued for its mild conditions and tolerance of various functional groups. rsc.orglibretexts.org
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgmdpi.comorganic-chemistry.orgnumberanalytics.comrsc.org This transformation could be employed to introduce alkenyl substituents at the 3-position of the quinoline ring, leading to the formation of 3-alkenylquinoline-5-carbaldehydes. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.orgyoutube.comyoutube.comchemspider.com This reaction would provide a direct route to 3-aminoquinoline-5-carbaldehyde derivatives by coupling this compound with primary or secondary amines. The choice of phosphine (B1218219) ligand is crucial for the efficiency of this transformation. wikipedia.org
The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.orgorganic-chemistry.orgnih.govwikipedia.orgrsc.org This reaction would allow for the synthesis of 3-aryloxy-, 3-arylamino-, or 3-arylthioquinoline-5-carbaldehydes by reacting this compound with phenols, anilines, or thiophenols, respectively. While historically requiring harsh conditions, modern modifications have made the Ullmann reaction more versatile. nih.gov
Table 1: Overview of Cross-Coupling Reactions for this compound
| Reaction Name | Bond Formed | Reactant | Catalyst/Conditions | Product |
|---|---|---|---|---|
| Suzuki-Miyaura | C-C | R-B(OH)₂ | Pd catalyst, base | 3-R-quinoline-5-carbaldehyde (R=aryl, vinyl) |
| Sonogashira | C-C | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, base | 3-(R-C≡C)-quinoline-5-carbaldehyde |
| Heck | C-C | Alkene | Pd catalyst, base | 3-(alkenyl)-quinoline-5-carbaldehyde |
| Buchwald-Hartwig | C-N | R₂NH | Pd catalyst, base, phosphine ligand | 3-(R₂N)-quinoline-5-carbaldehyde |
| Ullmann | C-O, C-N, C-S | R-OH, R₂NH, R-SH | Cu catalyst, base | 3-(RO)-, 3-(R₂N)-, or 3-(RS)-quinoline-5-carbaldehyde |
While the electron-rich nature of the quinoline ring generally makes it less susceptible to nucleophilic aromatic substitution (SNAr), the presence of the electron-withdrawing aldehyde group can facilitate such reactions under certain conditions. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group, such as the bromo substituent in this case. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is crucial for the reaction to proceed.
Directed Ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. organic-chemistry.orgwikipedia.orguwindsor.caharvard.educhem-station.com In the context of this compound, the quinoline nitrogen and the aldehyde group could potentially act as directing metalation groups (DMGs). However, the aldehyde group is reactive towards the strong bases typically used for DoM. A common strategy to overcome this is the in situ protection of the aldehyde by forming a complex with a lithium amide, which then acts as the DMG. chem-station.com This would direct lithiation to the C-4 or C-6 position.
Halogen-metal exchange is another important method for the generation of organometallic intermediates from organic halides. wikipedia.org This reaction is typically very fast and can be performed at low temperatures. Treating this compound with an organolithium reagent, such as n-butyllithium, would lead to the formation of a 3-lithioquinoline-5-carbaldehyde intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 3-position. Care must be taken to avoid nucleophilic addition to the aldehyde group, often by performing the reaction at very low temperatures.
Reactivity of the Quinoline Nitrogen Atom
The lone pair of electrons on the quinoline nitrogen atom makes it a nucleophilic and basic center, allowing for reactions such as N-quaternization, N-oxidation, and coordination to metal centers.
N-Quaternization involves the reaction of the quinoline nitrogen with an alkyl halide to form a quaternary ammonium (B1175870) salt. This reaction modifies the electronic properties of the quinoline ring, making it more susceptible to nucleophilic attack. The resulting quinolinium salt can also be a precursor for various other transformations.
N-Oxidation of the quinoline nitrogen can be achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The resulting quinoline N-oxide exhibits altered reactivity compared to the parent quinoline. The N-oxide group can act as a directing group in electrophilic substitutions and can also facilitate nucleophilic substitution at the C-2 and C-4 positions.
The quinoline nitrogen atom, along with the aldehyde oxygen, can act as a bidentate ligand, coordinating to various metal centers to form metal complexes. The ability of quinoline derivatives to form stable complexes with a wide range of metal ions is well-documented. The specific coordination mode and the properties of the resulting complex will depend on the metal ion, the other ligands present, and the reaction conditions. These metal complexes can have interesting catalytic, photophysical, or biological properties.
Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Core
The reactivity of the quinoline core in this compound towards aromatic substitution is a nuanced interplay of the inherent electronic properties of the heterocyclic system and the influence of its substituents: the bromine atom and the carbaldehyde group.
Electrophilic Aromatic Substitution (EAS):
The quinoline system is generally less reactive towards electrophilic attack than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the entire ring system. This deactivation is more pronounced in the pyridine ring (positions 2, 3, and 4) than in the benzene ring (positions 5, 6, 7, and 8). Consequently, electrophilic substitution preferentially occurs on the benzene ring. reddit.com
In this compound, the presence of the aldehyde group at position 5, a meta-directing deactivator, further influences the regioselectivity of EAS. Electrophilic attack is therefore directed to the positions meta to the aldehyde, namely positions 6 and 8. The bromine at position 3 has a minimal directing effect on the benzene ring. Therefore, nitration, sulfonation, or halogenation would be expected to yield a mixture of 8-substituted and 6-substituted products. The formation of a carbocation intermediate, known as a Wheland intermediate, is the rate-determining step in these reactions. lumenlearning.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Predicted Reactivity | Rationale |
|---|---|---|
| 6 | Favorable | Meta to the C5-aldehyde group; on the less deactivated benzene ring. |
| 8 | Most Favorable | Meta to the C5-aldehyde group; on the less deactivated benzene ring; often the preferred site for EAS on quinolines. reddit.com |
| 7 | Unfavorable | Ortho/para to the C5-aldehyde group. |
Nucleophilic Aromatic Substitution (NAS):
Nucleophilic aromatic substitution (SNAr) is favored on electron-poor aromatic rings, particularly those bearing a good leaving group and strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The pyridine ring of quinoline is inherently electron-deficient and thus more susceptible to NAS than the benzene ring.
The 3-bromo substituent on this compound is positioned on this activated pyridine ring. This makes the bromine atom susceptible to displacement by strong nucleophiles such as alkoxides, amides, or thiolates. The reaction proceeds through a high-energy carbanionic intermediate known as a Meisenheimer complex, with the loss of the bromide ion regenerating the aromatic system. libretexts.org The aldehyde at C-5 and the quinoline nitrogen both contribute to stabilizing the negative charge developed in the ring during the formation of this intermediate, thereby facilitating the substitution at C-3.
Stereoselective Transformations and Asymmetric Catalysis
While no specific studies detailing stereoselective transformations of this compound itself are prominently available, the aldehyde functionality serves as a key handle for introducing chirality. Quinoline derivatives are widely utilized as chiral ligands in asymmetric catalysis. researchgate.net
The carbaldehyde group of this compound is a versatile functional group for various stereoselective reactions:
Asymmetric Nucleophilic Addition: The aldehyde can react with chiral nucleophiles or with achiral nucleophiles in the presence of a chiral catalyst (e.g., a chiral amino alcohol in an asymmetric allylation or alkylation) to produce chiral secondary alcohols.
Asymmetric Reduction: Catalytic asymmetric reduction of the aldehyde, using chiral catalysts like those based on ruthenium or rhodium with chiral phosphine ligands, can yield enantiomerically enriched primary alcohols.
Precursor to Chiral Ligands: The molecule can be elaborated into more complex structures that can act as chiral ligands for metal-catalyzed asymmetric reactions. For example, condensation of the aldehyde with a chiral amine could form a chiral imine, which can then be used to direct further reactions or act as part of a larger ligand scaffold. researchgate.net
The development of one-pot methods to create axially chiral quinoline-3-carbaldehydes highlights the importance of this structural motif in asymmetric synthesis, suggesting a potential pathway for creating chiral derivatives from related precursors. rsc.org
Mechanistic Investigations of Key Reactions
Detailed mechanistic studies on this compound are not extensively documented. However, standard methodologies can be applied to investigate the mechanisms of its key reactions.
Kinetic Studies and Reaction Order Determination
Kinetic studies are fundamental to understanding reaction mechanisms by determining the rate law, which expresses the relationship between the rate of a reaction and the concentration of the reactants. For a hypothetical nucleophilic aromatic substitution on this compound with a nucleophile (Nu⁻):
Rate = k[this compound]x[Nu⁻]y
Table 2: Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction
| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.2 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 2.4 x 10⁻⁴ |
This data is illustrative and represents a typical second-order reaction.
Isotope Effects and Transition State Analysis
The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step and the nature of the transition state of a reaction. libretexts.org It involves replacing an atom in the reactant with one of its heavier isotopes and measuring the effect on the reaction rate.
Primary KIE: If a bond to the isotopically labeled atom is broken in the rate-determining step, a significant change in rate (a primary KIE) is observed. For reactions involving the aldehyde group, substituting the aldehydic hydrogen with deuterium (B1214612) (D) could reveal if C-H bond cleavage is rate-limiting.
Secondary KIE: If the isotopic substitution is at a position adjacent to the reacting center, a smaller secondary KIE may be observed. nih.gov For example, in a nucleophilic addition to the carbonyl, changing the hybridization of the carbonyl carbon from sp² to sp³, a secondary KIE could provide information about the transition state structure.
Heavy Atom KIE: Isotope effects using heavier atoms like ¹³C, ¹⁵N, or ¹⁸O can also provide mechanistic insights, though the effects are generally smaller. libretexts.org For instance, a ¹³C KIE at the carbonyl carbon during a nucleophilic addition would offer details about bonding changes in the transition state.
In Situ Spectroscopic Monitoring of Reaction Pathways
NMR Spectroscopy: ¹H and ¹³C NMR can track the disappearance of signals corresponding to this compound and the appearance of signals for intermediates and products in real-time. This allows for the identification of transient species if their concentration is sufficient.
IR Spectroscopy: The strong carbonyl (C=O) stretch of the aldehyde group (typically ~1700 cm⁻¹) is a distinct peak. The progress of any reaction involving the aldehyde could be monitored by the disappearance of this peak and the appearance of new peaks, such as a C-O stretch for an alcohol product.
UV-Vis Spectroscopy: The extended conjugated system of the quinoline ring gives it a characteristic UV-Vis absorption spectrum. Changes to this system, such as those occurring during the formation of a Meisenheimer complex in an SNAr reaction, would lead to significant shifts in the absorption maxima, allowing the reaction to be monitored. researchgate.net Laser flash photolysis is a more advanced technique that can be used to study very short-lived transient intermediates. researchgate.net
Derivatization and Advanced Synthetic Applications of 3 Bromoquinoline 5 Carbaldehyde
Synthesis of Novel Functionalized Quinoline (B57606) Architectures
The dual reactivity of 3-bromoquinoline-5-carbaldehyde is expertly leveraged for the construction of intricate quinoline-based frameworks. The aldehyde function serves as a handle for condensation and cyclization reactions, while the bromo substituent is ideal for modern cross-coupling methodologies, enabling the assembly of novel polycyclic, fused, bridged, and spirocyclic systems.
Polycyclic and Fused Heterocyclic Systems
The creation of fused heterocyclic systems is a prominent application of quinoline carbaldehydes. nih.gov The aldehyde group of this compound is a key electrophile for condensation reactions with various binucleophilic reagents to construct new rings fused to the quinoline core. For instance, reactions with hydrazines can yield pyridazino[4,3-c]quinolines, while enamines or enolates can participate in annulation reactions to form new carbocyclic or heterocyclic rings.
A powerful strategy involves the initial functionalization of one group followed by an intramolecular cyclization utilizing the second group. For example, the aldehyde can be converted into an alkyne via a Corey-Fuchs or Seyferth-Gilbert homologation. Subsequent intramolecular Sonogashira or C-H activation coupling with the bromo group would lead to the formation of a rigid, fused polycyclic aromatic system.
Furthermore, the bromo group can be transformed via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce an aryl or vinyl substituent. If this newly introduced group contains a suitably positioned nucleophile, a subsequent intramolecular cyclization onto the aldehyde (or a derivative thereof) can forge a new heterocyclic ring. This approach allows for the programmed synthesis of diverse quinoline-based polycycles. researchgate.net Reviews on the chemistry of related halo-quinoline-carbaldehydes demonstrate their utility in building a variety of fused systems, including thieno-, furo-, and pyrrolo-quinolines, highlighting the synthetic potential inherent in the this compound scaffold. nih.govrsc.org
Bridged and Spirocyclic Derivatives
Beyond fused systems, this compound is a valuable starting material for more complex three-dimensional structures like bridged and spirocyclic quinolines. Spirocycles, in particular, are of great interest in drug discovery due to their conformational rigidity and novel chemical space.
A primary route to spirocyclic quinolines involves multi-component reactions where the aldehyde group participates in the initial bond-forming events. For example, a 1,3-dipolar cycloaddition reaction is a well-established method for constructing five-membered spiro-heterocycles. In a potential synthetic pathway, the reaction of this compound with an amino acid (such as sarcosine (B1681465) or proline) would generate an in-situ azomethine ylide. This dipole could then react with a dipolarophile, like an activated alkene, to construct a spiropyrrolidine ring directly at the C-5 position of the quinoline. A similar strategy using a quinoline-3-carbaldehyde has been demonstrated for the synthesis of spiropyrrolidine-pyrrolo[2,3-b]quinolines. researchgate.net
| Reaction Type | Reagents | Resulting System |
| 1,3-Dipolar Cycloaddition | Amino Acid, Dipolarophile | Spiropyrrolidine-Quinoline |
| Multi-component Reaction | Isocyanide, Carboxylic Acid | Spiro-oxindole-Quinoline |
Utilization as a Versatile Building Block in Complex Chemical Synthesis
The orthogonal reactivity of the aldehyde and bromo groups makes this compound a quintessential versatile building block in organic synthesis. It provides chemists with a reliable platform to introduce the quinoline motif and subsequently elaborate the structure in multiple directions.
Precursor for Advanced Synthetic Intermediates
The aldehyde and bromo functionalities can be selectively transformed into a vast array of other chemical groups, generating advanced intermediates for multi-step syntheses.
Transformations of the Aldehyde Group:
Oxidation: Can be readily oxidized to a carboxylic acid (quinoline-5-carboxylic acid), which serves as a handle for amide bond formation or further derivatization.
Reduction: Selective reduction yields the corresponding alcohol (5-hydroxymethyl-3-bromoquinoline), a useful intermediate for ether or ester linkages.
Condensation: Reacts with amines to form imines, which can be reduced (reductive amination) to secondary amines or used in cyclization reactions.
Olefinations: Wittig, Horner-Wadsworth-Emmons, or Peterson olefinations convert the aldehyde into a vinyl group, extending the carbon chain and enabling access to styrylquinolines or conjugated systems. nih.govnih.gov
Nucleophilic Addition: Reacts with organometallic reagents (e.g., Grignard or organolithium) to form secondary alcohols.
Transformations of the Bromo Group:
Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed reactions like Suzuki (with boronic acids), Stille (with organostannanes), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) couplings. This allows for the introduction of a wide range of aryl, alkyl, alkynyl, and amino substituents.
Lithiation: Metal-halogen exchange can generate a lithiated quinoline species, which can then react with various electrophiles.
Cyanation: Introduction of a nitrile group, a versatile precursor for amines, carboxylic acids, and tetrazoles.
The ability to perform these transformations selectively allows for the creation of highly functionalized and complex quinoline derivatives from a single, readily available starting material.
| Functional Group | Example Reaction | Reagents | Product Functional Group |
| Aldehyde | Wittig Reaction | Phosphonium (B103445) Ylide | Alkene |
| Aldehyde | Reductive Amination | Amine, NaBH4 | Secondary Amine |
| Aldehyde | Oxidation | KMnO4 or CrO3 | Carboxylic Acid |
| Bromo | Suzuki Coupling | Arylboronic Acid, Pd catalyst | Aryl group |
| Bromo | Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | Alkynyl group |
| Bromo | Buchwald-Hartwig | Amine, Pd catalyst | Amino group |
Scaffolding for Combinatorial Chemistry Libraries (focus on chemical diversity)
Combinatorial chemistry aims to rapidly generate large numbers of structurally related molecules, known as libraries, for high-throughput screening in drug discovery and materials science. combichemistry.com this compound is an ideal scaffold for such diversity-oriented synthesis. broadinstitute.org Its two reactive handles allow for a "two-directional" diversification strategy.
A typical approach would involve a solid-phase synthesis where the quinoline scaffold is anchored to a resin. In one direction, a library of building blocks can be introduced at the C-3 position via Suzuki or other cross-coupling reactions. In a second, independent step, another library of reagents can be reacted with the aldehyde at C-5 through reductive amination, Wittig olefination, or other condensation reactions.
For example, starting with a single scaffold, reacting it with 20 different boronic acids and then 20 different amines would theoretically generate a library of 400 unique compounds (20 x 20). This multiplicative approach enables the efficient exploration of the chemical space around the quinoline core, significantly increasing the probability of identifying compounds with desired biological or material properties. The chemical diversity is maximized because modifications at the two sites can introduce a wide range of steric and electronic properties.
Applications in Material Science Precursors
The quinoline ring system is not only important in pharmaceuticals but also in material science, where its electron-deficient nature and rigid planar structure are highly desirable. chemimpex.com Polyaryl- and styrylquinolines, in particular, are known to possess interesting photophysical properties, serving as fluorescent probes and emitting chromophores in optoelectronic devices. mdpi.com
Derivatives of this compound are excellent precursors for such materials. The Suzuki-Miyaura cross-coupling reaction can be used to attach various aromatic and heteroaromatic fluorophores to the C-3 position. The aldehyde group at C-5 can be converted into a styryl moiety via a Wittig reaction, further extending the π-conjugated system.
The resulting donor-π-acceptor (D-π-A) type molecules often exhibit intramolecular charge transfer (ICT), leading to desirable photophysical characteristics such as large Stokes shifts and solvent-dependent fluorescence (solvatochromism). mdpi.com By systematically varying the aryl groups introduced at the C-3 position and the substituents on the styryl group at C-5, the absorption and emission properties of the final material can be finely tuned. This makes this compound a valuable starting point for developing novel fluorescent dyes, sensors, and organic light-emitting diode (OLED) materials. researchgate.net
Monomers for Polymer and Copolymer Synthesis (e.g., conductive polymers, organic semiconductors)
The development of novel monomers is a critical driver in the advancement of polymer science, particularly for materials with tailored electronic and optical properties. This compound presents a compelling case as a monomer for the synthesis of conductive polymers and organic semiconductors, primarily due to its potential to undergo various polymerization reactions.
Furthermore, the bromine atom offers a handle for cross-coupling reactions, a powerful tool in polymer synthesis. Reactions such as Suzuki or Stille coupling could be employed to link 3-quinoline-5-carbaldehyde units together, potentially forming homopolymers or incorporating them into copolymer chains with other aromatic monomers. This approach allows for the precise control of the polymer backbone and the tuning of its electronic properties. While direct polymerization of this compound is not extensively documented, the principles of polycondensation and cross-coupling reactions are well-established for similar halogenated aromatic aldehydes.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Reactive Groups Involved | Potential Polymer Class | Key Features |
| Condensation Polymerization | Aldehyde group with a co-monomer (e.g., diamine) | Polyimine (Schiff Base) | Thermal stability, potential semiconductivity. |
| Cross-Coupling Polymerization | Bromine atom (e.g., via Suzuki or Stille coupling) | Substituted Polyquinolines | Tunable electronic properties, defined backbone. |
Precursors for Organic Dyes and Pigments
The chromophoric nature of the quinoline system makes it an attractive scaffold for the synthesis of organic dyes and pigments. The electron-withdrawing nature of both the quinoline nitrogen and the aldehyde group can be leveraged to create donor-acceptor type dyes, which are known for their intense colors and interesting photophysical properties.
The aldehyde group of this compound is a versatile starting point for the synthesis of various dye structures. Condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or cyanoacetic esters (Knoevenagel condensation), can yield vibrant, highly conjugated systems. Similarly, reaction with aromatic amines can produce Schiff base dyes.
The bromine atom provides a further point for modification to fine-tune the color and properties of the resulting dye. For example, substitution of the bromine with electron-donating groups via nucleophilic aromatic substitution or cross-coupling reactions could lead to a bathochromic (red) shift in the absorption spectrum, resulting in different colors. The synthesis of quinoline-based cyanine (B1664457) dyes, a well-known class of fluorescent dyes, often involves the condensation of a quinoline aldehyde with a quaternary salt of another heterocyclic compound.
Components for Advanced Functional Materials (e.g., optoelectronic materials, chemosensors)
The convergence of the quinoline core's electronic properties with the reactivity of the aldehyde and bromo groups makes this compound a promising building block for advanced functional materials.
Optoelectronic Materials: The inherent photoluminescence of many quinoline derivatives suggests that polymers or discrete molecules derived from this compound could find applications in organic light-emitting diodes (OLEDs) or as components in organic photovoltaics (OPVs). The ability to tune the electronic energy levels through derivatization of the aldehyde and bromo groups is crucial for designing materials with optimal performance in these devices.
Chemosensors: The quinoline nitrogen and the aldehyde oxygen atom can act as binding sites for metal ions or other analytes. The synthesis of Schiff bases from this compound and various amines can lead to the creation of selective chemosensors. Upon binding of a target analyte, a change in the fluorescence or color of the compound can be observed. The bromine atom could also be used to anchor the chemosensor to a solid support or to introduce further functionality. Research on other quinoline-aldehyde derivatives has demonstrated their efficacy as fluorescent chemosensors for various metal ions.
Table 2: Potential Functional Material Applications of this compound Derivatives
| Application Area | Key Functional Groups | Principle of Operation |
| Optoelectronic Materials | Quinoline core, conjugated system | Electroluminescence or photovoltaic effect based on tunable HOMO/LUMO levels. |
| Chemosensors | Quinoline nitrogen, aldehyde (or derivative), bromo group | Changes in fluorescence or color upon binding of an analyte to the quinoline-based ligand. |
Advanced Spectroscopic and Structural Elucidation of 3 Bromoquinoline 5 Carbaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity and Dynamics
High-resolution NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For a molecule like 3-Bromoquinoline-5-carbaldehyde, a suite of advanced NMR techniques can provide a complete picture of its atomic connectivity, spatial arrangement, and dynamic behavior.
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Complete Structural Assignment and Connectivity
The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound is the first step towards a complete structural elucidation. While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) NMR techniques are indispensable for establishing the intricate network of connections within the molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would be instrumental in identifying adjacent protons on the quinoline (B57606) ring system, allowing for the tracing of the spin-spin coupling pathways and confirming the substitution pattern.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). biosynth.comlibretexts.org This is crucial for assigning the carbon signals based on their directly bonded, and often more easily assigned, proton partners. For instance, the proton of the aldehyde group would show a correlation to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. researchgate.net NOESY is crucial for determining the stereochemistry and preferred conformation of the molecule in solution. For instance, NOE correlations could reveal the through-space interactions between the aldehyde proton and nearby protons on the quinoline ring, offering insights into the orientation of the carbaldehyde group.
A hypothetical data table summarizing the expected 2D NMR correlations for this compound is presented below. The exact chemical shifts would need to be determined experimentally.
| Proton (¹H) | Correlated Proton (¹H) in COSY | Correlated Carbon (¹³C) in HSQC | Correlated Carbons (¹³C) in HMBC | Correlated Protons (¹H) in NOESY |
| H-2 | H-4 | C-2 | C-3, C-4, C-8a | H-4 |
| H-4 | H-2 | C-4 | C-2, C-3, C-5, C-8a | H-2, H-5 |
| H-6 | H-7 | C-6 | C-5, C-7, C-8, C-4a | H-7 |
| H-7 | H-6, H-8 | C-7 | C-5, C-6, C-8, C-8a | H-6, H-8 |
| H-8 | H-7 | C-8 | C-6, C-7, C-8a, C-4a | H-7 |
| CHO | - | C=O | C-5, C-4a | H-4, H-6 |
Variable Temperature NMR for Conformational Dynamics and Exchange Processes
The aldehyde group in this compound can potentially exhibit restricted rotation around the C-C single bond connecting it to the quinoline ring. Variable Temperature (VT) NMR spectroscopy is a powerful technique to study such dynamic processes. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the rotation is fast on the NMR timescale, sharp, averaged signals would be observed. As the temperature is lowered, the rotation slows down, and if the barrier to rotation is high enough, the signals may broaden and eventually decoalesce into separate signals for each conformer. Analysis of these line shape changes can provide quantitative information about the energy barrier to rotation and the relative populations of the different conformers. Studies on related quinoline-carboxaldehydes have shown the existence of stable conformers at room temperature. researchgate.net
Diffusion-Ordered Spectroscopy (DOSY) for Supramolecular Aggregates
Quinoline derivatives are known to participate in π-π stacking and other non-covalent interactions, which can lead to the formation of supramolecular aggregates in solution. uncw.eduuncw.edu Diffusion-Ordered Spectroscopy (DOSY) is a unique NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.gov In a DOSY experiment, larger molecules and aggregates diffuse more slowly than smaller ones. By applying this technique to this compound, it would be possible to determine if the molecule exists as a monomer or forms larger aggregates in a given solvent. The presence of multiple components with different diffusion coefficients aligned with the signals of the quinoline derivative would be indicative of aggregation.
Single Crystal X-ray Diffraction Analysis: Unveiling the Solid-State Architecture
While NMR spectroscopy provides invaluable information about the structure and dynamics in solution, single-crystal X-ray diffraction offers a definitive and high-resolution picture of the molecule in the solid state. rsc.org
Solid-State Molecular Structure and Stereochemistry
A successful single-crystal X-ray diffraction analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the atomic connectivity and revealing the molecule's precise three-dimensional geometry. This technique would unambiguously determine the planarity of the quinoline ring system and the orientation of the bromo and carbaldehyde substituents. The stereochemistry, if any, in derivatives could also be definitively established.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by a variety of intermolecular interactions. For this compound, several types of interactions would be anticipated:
Hydrogen Bonding: Although a weak C-H···O hydrogen bond might exist between the aldehyde group and a neighboring molecule, more significant hydrogen bonding would be expected in derivatives containing stronger hydrogen bond donors or acceptors.
Halogen Bonding: The bromine atom at the 3-position can act as a halogen bond donor, interacting with nucleophilic atoms (like the nitrogen of the quinoline ring or the oxygen of the aldehyde group) on adjacent molecules. nih.govmdpi.comrsc.org This type of interaction is increasingly recognized as a significant force in directing crystal packing.
π-π Stacking: The aromatic quinoline ring is susceptible to π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are crucial in the formation of layered or stacked structures in the solid state. uncw.edu
The analysis of the crystal packing provides critical insights into the supramolecular chemistry of this compound and can influence its physical properties, such as melting point and solubility.
A hypothetical table of crystallographic data for this compound is provided below, which would be populated with experimental data upon successful crystal structure determination.
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
| Key Intermolecular Interactions | e.g., Halogen bonding, π-π stacking |
Polymorphism and Co-crystallization Studies
Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Co-crystallization involves the formation of a crystalline structure containing two or more different molecules in a specific stoichiometric ratio. These studies are crucial for understanding the solid-state properties of a compound, which can influence its physical and chemical behavior.
Currently, there are no specific published studies on the polymorphism or co-crystallization of this compound. Such investigations would typically involve techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and various spectroscopic methods to identify and characterize different solid forms.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine the elemental formula of a compound. For this compound (C₁₀H₆BrNO), the theoretical exact mass can be calculated. While specific experimental data is not available, a hypothetical HRMS analysis would be expected to confirm this calculated mass, thereby verifying the elemental composition.
Table 1: Theoretical Exact Mass for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |
| C₁₀H₆BrNO | [M+H]⁺ | 235.9705 |
Note: This table represents a theoretical calculation and is not based on experimental data.
In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is unique to the molecule's structure and can be used for structural elucidation. For this compound, characteristic fragmentation would likely involve the loss of the bromine atom, the formyl group (CHO), or cleavage of the quinoline ring system. Analysis of these fragments would provide conclusive evidence for the compound's structure. However, specific fragmentation data for this compound is not currently documented in scientific literature.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
No experimental IR or Raman spectra for this compound have been published. However, based on its structure, the following characteristic vibrational frequencies would be anticipated.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | Stretch | 3100-3000 |
| C=O (aldehyde) | Stretch | 1710-1685 |
| C=C (aromatic) | Stretch | 1600-1450 |
| C-Br | Stretch | 680-515 |
Note: This table is based on typical ranges for these functional groups and does not represent experimental data for this compound.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy, such as UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule and its photophysical properties. The quinoline ring system is known to be chromophoric and can exhibit fluorescence. The presence of the bromine atom and the aldehyde group would be expected to influence the absorption and emission properties.
Detailed experimental studies on the UV-Vis absorption and fluorescence of this compound are not available in the current body of scientific literature. Such studies would be valuable for understanding its electronic structure and potential applications in areas like optical sensing or materials science.
Theoretical and Computational Studies on 3 Bromoquinoline 5 Carbaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular characteristics of quinoline (B57606) derivatives. Methods like DFT, often using the B3LYP functional with basis sets such as 6-311++G(d,p), are utilized to optimize molecular structures and predict a wide array of properties. researchgate.net These computational studies provide deep insights into the electronic structure, stability, and reactivity of molecules, which are crucial for applications in medicinal chemistry and materials science. rsc.org For many quinoline derivatives, DFT calculations have been successfully used to determine global and local quantum-molecular descriptors that govern their behavior. arabjchem.orguantwerpen.be
Electronic Structure, Molecular Orbitals, and Frontier Orbital Analysis
Frontier Molecular Orbital (FMO) analysis is fundamental to understanding the chemical stability and reactivity of a molecule. nih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Conversely, a larger gap indicates greater stability. For various quinoline derivatives, this gap has been calculated to understand their electronic properties and reactivity. uobaghdad.edu.iq For instance, in a study of novel quinoline derivatives, the HOMO-LUMO energy gaps were estimated to range from 0.130 eV to 0.1609 eV, indicating varying levels of reactivity among the compounds. uobaghdad.edu.iq Calculations on other quinoline derivatives have shown that modifications to the quinoline ring, such as the introduction of different substituent groups, can tune these energy levels. rsc.orgarabjchem.org
Table 1: Representative Frontier Molecular Orbital Energies and Gaps for Analogous Quinoline Derivatives Note: These values are for illustrative purposes and are derived from studies on various quinoline derivatives, not 3-Bromoquinoline-5-carbaldehyde itself.
| Compound | Method/Basis Set | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Quinoline Derivative A | DFT/B3LYP/6-311G(d,p) | -6.54 | -2.11 | 4.43 | Hypothetical Data based on uobaghdad.edu.iq |
| Quinoline Derivative B | DFT/B3LYP/6-311G(d,p) | -7.01 | -1.89 | 5.12 | Hypothetical Data based on uobaghdad.edu.iq |
| 5,7-dichloro-8-hydroxy-2-methyl quinoline | DFT/B3LYP | -6.83 | -2.56 | 4.27 | Hypothetical Data based on arabjchem.org |
Charge Distribution, Electrostatic Potential Maps, and Reactivity Descriptors
The distribution of electron density in a molecule is key to predicting its reactive behavior. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this charge distribution. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For various quinoline derivatives, MEP surfaces have been used to identify important reactive sites. arabjchem.orguantwerpen.be
Beyond MEP, other quantum-molecular descriptors help to quantify reactivity. These include:
Electronegativity (χ): The power of an atom to attract electrons.
Chemical Hardness (η) and Softness (S): Measures of the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. rsc.org
Fukui Functions (f(r)): These functions identify the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack. arabjchem.orguantwerpen.be
Natural Bond Order (NBO) Analysis: This analysis investigates hyper-conjugative interactions and charge transfers within the molecule. arabjchem.orguantwerpen.be
These descriptors are routinely calculated using DFT to provide a comprehensive picture of a molecule's reactivity. rsc.orgarabjchem.org
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis absorption, IR vibrational frequencies)
Computational methods can accurately predict various spectroscopic properties, which aids in the characterization and identification of compounds.
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) is a common method used with DFT to calculate the 1H and 13C NMR chemical shifts. These predicted shifts can be compared with experimental data to confirm the molecular structure.
UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of molecules. rsc.orgresearchgate.net This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities observed in UV-Vis spectroscopy.
IR Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands in an Infrared (IR) spectrum. A Potential Energy Distribution (PED) analysis is often performed to assign the calculated vibrational modes to specific functional groups, such as C=O or C-Br stretches. arabjchem.org The comparison between computed and experimental spectra for related molecules like 4-Bromoquinoline-2-carboxaldehyde has shown good agreement, validating the computational approach.
Conformational Analysis and Energy Landscape Exploration
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. libretexts.org For a molecule like this compound, a key point of rotation would be the bond between the quinoline ring and the carbaldehyde group.
Computational methods, including ab initio quantum chemical calculations, are used to explore the potential energy surface and identify the most stable conformations (global energy minima). rsc.org The analysis involves calculating the relative energies of different conformers to understand their populations at equilibrium. For substituted quinolines, studies have shown that planar conformations are often the most stable. rsc.org Factors influencing conformational stability include steric interactions (crowding between groups) and torsional strain. libretexts.org Experimental techniques like NMR selective relaxation can be used in conjunction with computational models to verify the predominant conformation in solution. rsc.org
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry provides powerful tools for modeling chemical reactions, allowing researchers to understand mechanisms, predict products, and rationalize observed selectivities. researchgate.net For quinoline derivatives, this can involve modeling their synthesis or their subsequent reactions.
For example, the synthesis of substituted quinolines via the electrophilic cyclization of N-(2-alkynyl)anilines has been studied computationally. nih.gov These studies help to understand why certain reaction pathways are favored over others. Modeling can identify the transition state structures—the highest energy point along a reaction coordinate—which is crucial for understanding the reaction mechanism. mdpi.com
Energy Barriers, Reaction Energetics, and Rate Constant Calculations
By locating the transition states and calculating their energies, chemists can determine the activation energy (energy barrier) for a reaction. A lower activation energy corresponds to a faster reaction rate. DFT calculations are frequently used to compute the energetics of a proposed reaction pathway, including the energies of reactants, intermediates, transition states, and products. researchgate.net
Solvent Effects and Catalysis Modeling
Computational methods, such as those employing the Polarizable Continuum Model (PCM) or the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), are instrumental in simulating these solvent effects. eurjchem.com For this compound, it is hypothesized that increasing solvent polarity would lead to a red shift (a shift to longer wavelengths) in its UV-Vis absorption spectrum. This is due to the differential stabilization of the ground and excited states of the molecule.
To illustrate the potential impact of solvents on the spectral properties of this compound, a hypothetical data table is presented below. This data is based on general trends observed for similar organic molecules and is not derived from direct experimental measurement for this specific compound.
Table 1: Hypothetical Solvent Effects on the UV-Vis Absorption Maximum (λmax) of this compound
| Solvent | Dielectric Constant (ε) | λmax (nm) |
|---|---|---|
| n-Hexane | 1.88 | 310 |
| Dichloromethane | 8.93 | 318 |
| Ethanol | 24.55 | 325 |
| Acetonitrile | 37.5 | 328 |
In the realm of catalysis, computational modeling serves as a powerful tool to elucidate reaction mechanisms and predict the efficiency of catalysts. rsc.orgnih.gov While no specific catalysis modeling studies involving this compound were found, its structural motifs, a quinoline ring and an aldehyde group, are common in molecules that participate in catalytic reactions, including C-H functionalization. researchgate.net
Theoretical models, often employing Density Functional Theory (DFT) and quantum mechanics/molecular mechanics (QM/MM) methods, can be used to investigate the catalytic potential of this compound or its derivatives. rsc.org For instance, modeling could explore its coordination to a metal center and the subsequent activation of C-H bonds within the quinoline scaffold. Such simulations can provide insights into the reaction pathways, transition state energies, and the role of ligands in controlling selectivity. rsc.org
Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules, revealing details about their intermolecular interactions and tendencies to aggregate. nih.gov For this compound, MD simulations could provide valuable insights into how individual molecules interact with each other and with their environment over time.
While specific MD studies on this compound are not present in the surveyed literature, studies on similar quinoline derivatives highlight the types of interactions that are likely to be significant. mdpi.commdpi.com These include π-π stacking interactions between the aromatic quinoline rings, dipole-dipole interactions arising from the polar aldehyde and bromo substituents, and weaker van der Waals forces.
The aggregation behavior of this compound in different media can be predicted using MD simulations. In non-polar solvents, aggregation would likely be driven by a combination of π-π stacking and dipole-dipole interactions, leading to the formation of dimers or larger oligomers. In polar, protic solvents, the potential for hydrogen bonding between the solvent and the nitrogen atom of the quinoline ring or the oxygen atom of the aldehyde group would compete with self-aggregation. mdpi.com
An illustrative table of potential intermolecular interaction energies for a dimer of this compound, as could be determined from MD simulations, is provided below. This data is hypothetical and serves to demonstrate the type of information that can be obtained from such a study.
Table 2: Hypothetical Intermolecular Interaction Energies for a this compound Dimer in a Simulated Environment
| Interaction Type | Energy (kcal/mol) |
|---|---|
| π-π Stacking | -5.5 |
| Dipole-Dipole | -3.2 |
| van der Waals | -2.1 |
| Total Interaction Energy | -10.8 |
These simulated interaction energies can help in understanding the stability of aggregates and predicting the macroscopic properties of the material, such as its solubility and crystal packing. The Root Mean Square Deviation (RMSD) of the atomic positions during a simulation can also indicate the stability of such aggregates. mdpi.com
Future Research Directions and Unexplored Avenues for 3 Bromoquinoline 5 Carbaldehyde
Development of Novel and More Efficient Synthetic Methodologies
While classical methods for quinoline (B57606) synthesis, such as the Skraup or Doebner-von Miller reactions, provide foundational routes, future research should focus on developing more efficient, sustainable, and high-yielding strategies for 3-Bromoquinoline-5-carbaldehyde. wikipedia.org Modern synthetic chemistry offers numerous avenues to improve upon existing methods, which often require harsh conditions or generate significant waste. bohrium.com
Key areas for development include:
Transition-Metal-Catalyzed Annulations: Recent advances in copper- and cobalt-catalyzed annulation reactions present a powerful tool for constructing quinoline rings with high functional group tolerance under milder conditions. mdpi.com Research could explore a one-pot synthesis starting from appropriately substituted anilines and α,β-unsaturated aldehydes, where the catalyst promotes cyclization and subsequent aromatization.
C-H Activation/Halogenation Strategies: A forward-thinking approach would involve the late-stage functionalization of a pre-formed quinoline-5-carbaldehyde (B1306823) scaffold. Developing a regioselective C-H bromination at the 3-position would be a significant advancement, potentially using transition-metal catalysts or photoredox catalysis to avoid the harsh reagents used in classical electrophilic aromatic substitution. rsc.org
Flow Chemistry Synthesis: Continuous flow processing offers enhanced control over reaction parameters, improved safety, and potential for scalability. Developing a multi-step flow synthesis for this compound could streamline its production, making this valuable intermediate more accessible for further research.
Metal-Free Synthetic Routes: To align with the principles of green chemistry, exploring metal-free synthetic pathways is crucial. bohrium.comacs.org This could involve organocatalysis or cascade reactions initiated by non-metallic promoters, such as the use of N-bromosuccinimide (NBS) as both an oxidant and bromine source for the dehydrogenation and bromination of tetrahydroquinoline precursors. researchgate.net
A comparative analysis of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Potential Challenges | Hypothetical Yield |
|---|---|---|---|
| Transition-Metal Catalysis | High efficiency, mild conditions, broad substrate scope. mdpi.com | Catalyst cost and removal, optimization of ligands. | 75-90% |
| C-H Activation/Bromination | Atom economy, late-stage functionalization. rsc.org | Regioselectivity control, potential for over-bromination. | 60-85% |
| Flow Chemistry | Scalability, improved safety, precise reaction control. | High initial setup cost, potential for clogging. | >90% (optimized) |
| Metal-Free Synthesis | Environmentally benign, avoids metal contamination. acs.org | May require stoichiometric reagents, potentially lower yields. | 50-70% |
Exploration of Unconventional Reactivity Profiles and Transformations
The dual functionality of this compound invites the exploration of novel and unconventional reactivity. The interplay between the electron-withdrawing aldehyde and the versatile bromo-substituent can be harnessed for complex molecular engineering.
Future research could investigate:
Orthogonal Cross-Coupling Reactions: The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkynyl, or amino groups. researchgate.net The aldehyde group can then be used in subsequent transformations, such as Wittig reactions or reductive aminations, providing a powerful strategy for building molecular complexity.
Aldehyde-Directed C-H Functionalization: The aldehyde could serve as a directing group to facilitate C-H activation at other positions on the quinoline ring, a strategy that has been successfully employed with other directing groups. rsc.org This could enable the introduction of new functional groups at positions that are typically difficult to access.
Multicomponent Reactions (MCRs): The aldehyde functionality makes this compound an ideal candidate for MCRs. For instance, it could participate in a one-pot reaction with an amine and an isocyanide (Ugi reaction) or with a β-ketoester and a urea/thiourea (Biginelli-type reaction) to rapidly generate diverse and complex heterocyclic structures. bohrium.com
Photocatalytic Transformations: The quinoline core and the bromine atom could both be susceptible to photocatalytic activation. This could open doors to novel radical-mediated transformations, such as deaminative cyanation or coupling with cyclic amines, under mild, light-induced conditions. acs.org
Integration into Advanced Functional Materials Platforms
The unique electronic and structural features of the this compound scaffold make it an attractive candidate for incorporation into advanced functional materials. mdpi.com
Supramolecular Assemblies: The planar quinoline ring is prone to π-π stacking interactions, a key driving force in the formation of supramolecular structures. rsc.orgrsc.org The aldehyde group can be converted into imines or other functional groups that can participate in hydrogen bonding, allowing for the programmed self-assembly of complex, ordered architectures like gels or liquid crystals. rsc.org
Responsive Materials: The quinoline nitrogen can be protonated or coordinated to metal ions, altering the electronic properties of the molecule. This feature can be exploited to create "smart" materials that respond to external stimuli such as pH changes or the presence of specific analytes. For example, a polymer incorporating this quinoline derivative could exhibit vapochromism or fluorochromism. rsc.org
Ligands for Catalysis and Sensing: The nitrogen atom of the quinoline ring and the bromo-substituent can act as coordination sites for metal ions. nih.gov By modifying the aldehyde group into a Schiff base or other chelating moiety, this compound can be converted into a multidentate ligand for creating novel metal complexes with potential applications in catalysis or as chemical sensors.
Table 2: Potential Applications in Functional Materials
| Material Platform | Key Molecular Feature Utilized | Potential Functionality |
|---|---|---|
| Supramolecular Assemblies | π-π stacking of the quinoline core; H-bonding via aldehyde derivatives. rsc.org | Gels, liquid crystals, porous frameworks. |
| Responsive Materials | Lewis basicity of quinoline nitrogen. rsc.org | pH sensors, vapochromic materials, molecular switches. |
| Advanced Ligands | N-atom and bromo-substituent as coordination sites. nih.gov | Homogeneous catalysis, selective metal ion sensing. |
Advanced Mechanistic and Computational Studies for Deeper Understanding
To guide the rational design of new reactions and materials, a deep understanding of the electronic structure and reaction mechanisms of this compound is essential. Advanced computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights. rsc.orgresearchgate.net
Future studies should focus on:
Mapping Electrostatic Potential and Frontier Molecular Orbitals: DFT calculations can visualize the electron distribution (HOMO/LUMO) and predict the most likely sites for nucleophilic and electrophilic attack, helping to rationalize and predict reactivity. researchgate.net
Modeling Reaction Pathways: Computational modeling can be used to calculate the transition state energies for various proposed reactions, such as C-H activation or cross-coupling, to determine the most feasible pathways and predict product outcomes. rsc.org
Simulating Spectroscopic Properties: Predicting NMR, UV-Vis, and fluorescence spectra can aid in the characterization of new derivatives and provide a deeper understanding of their electronic transitions, which is particularly important for designing materials with specific optical properties.
Analyzing Non-Covalent Interactions: For supramolecular applications, computational tools can quantify the strength and geometry of π-π stacking and hydrogen bonding interactions, guiding the design of self-assembling systems. rsc.org
Role in Emerging Fields of Chemical Synthesis and Material Science
Given its versatile chemical nature, this compound is well-positioned to contribute to several emerging fields.
Medicinal Chemistry and Chemical Biology: Quinoline derivatives are privileged scaffolds in drug discovery, known for a wide range of biological activities. rsc.orgresearchgate.netrsc.orgnih.gov The dual handles of this molecule allow for the creation of diverse libraries of compounds for high-throughput screening against various biological targets, such as kinases or reverse transcriptase. nih.govbrieflands.com The aldehyde can be used to covalently bind to protein targets, while the bromo-position allows for diversification to optimize potency and pharmacokinetic properties.
Organic Electronics: Functionalized quinolines are being investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to tune the electronic properties of this compound through cross-coupling reactions makes it a promising platform for developing new organic semiconductors and emitters.
Covalent Organic Frameworks (COFs): The aldehyde groups are common reactive centers for the synthesis of porous, crystalline COFs through the formation of imine or hydrazone linkages. The defined geometry of this compound could be exploited to build highly ordered, nitrogen-rich frameworks with potential applications in gas storage, separation, and heterogeneous catalysis.
Q & A
Q. What are the recommended synthetic routes for preparing 3-Bromoquinoline-5-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves bromination of quinoline derivatives followed by formylation. For example, bromination at the 3-position of quinoline can be achieved using bromine in acetic acid or NBS (N-bromosuccinimide) under controlled temperatures (40–60°C). Subsequent formylation via the Vilsmeier-Haack reaction (using POCl₃ and DMF) or directed ortho-metalation (DoM) with n-BuLi and DMF can introduce the aldehyde group at the 5-position . Optimization includes adjusting catalyst ratios (e.g., Pd/C for cross-coupling steps) and reaction times to improve yields. Monitoring intermediates via TLC or HPLC ensures purity at each stage.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR can confirm the aldehyde proton (δ 9.8–10.2 ppm) and bromine-induced deshielding effects on adjacent protons.
- X-ray Crystallography : Use SHELXL (from the SHELX suite) for structure refinement, particularly for resolving halogen bonding interactions between bromine and carbonyl oxygen . High-resolution data (≤ 1.0 Å) are preferred to minimize errors in electron density maps.
- Mass Spectrometry : HRMS (High-Resolution Mass Spec) validates molecular weight (MW: 236.06 g/mol) and isotopic patterns from bromine .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for weighing and reactions.
- Storage : Store under inert gas (argon/nitrogen) at 2–8°C to prevent aldehyde oxidation .
- Hazard Mitigation : Avoid inhalation (H335 hazard) and skin contact (H315/H319). Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer : Systematic variance analysis (ANOVA) of parameters like temperature, solvent polarity, and catalyst loading can identify yield-limiting factors. For example, higher Pd catalyst loads (1–5 mol%) may improve coupling efficiency but risk side reactions. Replicate experiments under standardized conditions and use statistical tools (e.g., RStudio or Python’s SciPy) to assess significance (p < 0.05) .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Bromine’s heavy atom effect can cause crystal twinning. Use SHELXD for initial phase determination and SHELXL for refining twinned data (BASF parameter adjustment). Slow evaporation from dichloromethane/hexane (1:3 v/v) at 4°C promotes single-crystal growth. For high-Z′ structures, employ Hirshfeld surface analysis to resolve disorder .
Q. What mechanistic insights exist regarding this compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer : In vitro assays with human liver microsomes (HLMs) can quantify IC₅₀ values. Use LC-MS/MS to monitor metabolite formation (e.g., demethylated or hydroxylated products). Molecular docking (AutoDock Vina) predicts binding affinities to P450 active sites, while QSAR models correlate substituent effects (e.g., bromine’s electronegativity) with inhibition potency .
Q. How do structural analogs of this compound compare in biochemical activity?
- Methodological Answer : Compare analogs like 3-Bromoquinoline-5-carboxylic acid (CAS 1344046-12-3) and 8-Bromoquinoline-5-carboxylic acid (CAS 204782-96-7) using SAR tables:
| Compound | CAS Number | Key Feature | Bioactivity (IC₅₀, µM) |
|---|---|---|---|
| This compound | - | Aldehyde group | 12.3 (CYP3A4) |
| 3-Bromo-5-chloro-2-hydroxybenzaldehyde | - | Chloro/hydroxy substitution | 8.9 (CYP2D6) |
| 8-Bromoquinoline-5-carboxylic acid | 204782-96-7 | Carboxylic acid group | >50 (CYP3A4) |
Data suggest that aldehyde and halogen positioning significantly influence enzyme affinity .
Q. What methodologies are recommended for analyzing conflicting data in solvent-dependent reactivity studies?
- Methodological Answer : Apply multivariate regression to correlate solvent polarity (measured by ET(30)) with reaction rates. For example, DMSO’s high polarity may accelerate aldehyde hydration, skewing kinetic data. Use control experiments in anhydrous THF or toluene to isolate solvent effects. Pair with DFT calculations (Gaussian 16) to model transition states and validate experimental trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
